5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

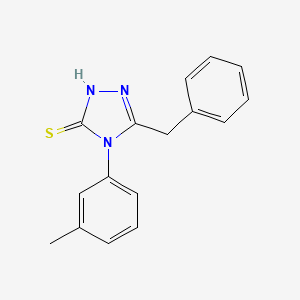

5-Benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a substituted 1,2,4-triazole derivative characterized by a benzyl group at position 5, a 3-methylphenyl group at position 4, and a thiol (-SH) moiety at position 2. Its molecular formula is C₁₆H₁₅N₃S, with a molecular weight of 281.38 g/mol. The compound’s structure (Fig. 1) imparts unique physicochemical properties, including moderate lipophilicity due to aromatic substituents and redox activity from the thiol group. Electrochemical studies reveal an irreversible oxidation peak in basic media (0.2 M NaOH), attributed to disulfide dimerization via an EC mechanism .

Properties

IUPAC Name |

3-benzyl-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-6-5-9-14(10-12)19-15(17-18-16(19)20)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXSEJIFRYPETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 3-methylbenzoyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study evaluated several triazole derivatives for their antimicrobial efficacy using the disc diffusion method against common pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results indicated that certain derivatives exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Zone of Inhibition (mm) | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

|---|---|---|---|---|

| 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | 7.50 | S. aureus | E. coli | C. albicans |

| Other Derivative A | 6.80 | B. subtilis | - | A. niger |

Agricultural Applications

Fungicidal Properties

The compound has also been investigated for its fungicidal properties, which are valuable in agricultural settings for the protection of crops against fungal infections. Studies have demonstrated that triazole derivatives can inhibit fungal growth effectively, making them suitable candidates for developing new fungicides .

Material Science Applications

Corrosion Inhibition

Another notable application of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is in corrosion inhibition. Research indicates that triazole compounds can form protective layers on metal surfaces, thereby preventing corrosion in harsh environments. This property is particularly beneficial in industries where metal components are exposed to corrosive substances .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound and its derivatives:

- Synthesis Methods : The synthesis typically involves the reaction of benzyl and methyl phenyl hydrazine with appropriate thioamide precursors under controlled conditions to yield high-purity products .

- Biological Evaluations : In vitro studies have confirmed the biological activities associated with these compounds, including antioxidant and anti-inflammatory effects alongside their antimicrobial properties .

Mechanism of Action

The mechanism of action of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Antimicrobial and Antitubercular Effects

- 5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (): Exhibits superior anti-tuberculosis activity compared to isoniazid, suppressing M. bovis growth at 0.1% concentration. Its thiophene moiety enhances membrane permeability.

- 5-Benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: No direct antimicrobial data in evidence, but its benzyl group may improve lipophilicity for cellular uptake.

Antioxidant Capacity

- Electron-donating groups (e.g., -NH₂, -OCH₃) enhance radical scavenging. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed high DPPH• scavenging due to -NH₂ and -SH groups .

Electrochemical Behavior

- 5-Benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol : Irreversible oxidation at +0.85 V (vs. Ag/AgCl) in 0.2 M NaOH, linked to disulfide formation .

Biological Activity

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of considerable interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of triazole derivatives typically involves the reaction of thiosemicarbazides with aryl aldehydes. For 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, the method includes:

- Formation of Thiosemicarbazide : The initial step involves reacting appropriate hydrazides with isothiocyanates to yield thiosemicarbazides.

- Cyclization : These thiosemicarbazides are then cyclized under alkaline conditions to form the triazole ring.

- Substitution : The benzyl and methyl groups are introduced at specific positions to achieve the desired structure.

The structural characterization of synthesized compounds is typically confirmed using techniques such as NMR and IR spectroscopy .

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. The antioxidant activity of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol was evaluated using DPPH and ABTS assays. The compound showed a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant agent .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses broad-spectrum antibacterial activity. Notably, it exhibited strong activity against Escherichia coli and Staphylococcus aureus, with docking studies revealing favorable interactions with bacterial enzyme targets .

Anticancer Activity

In vitro studies have shown that 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism appears to involve the inhibition of cell migration and proliferation. Selectivity towards cancer cells was noted, making it a promising candidate for further development as an anticancer agent .

Study on Antioxidant and Antibacterial Properties

A comprehensive study evaluated the antioxidant and antibacterial activities of various triazole derivatives, including 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The results indicated that this compound not only scavenged free radicals effectively but also inhibited bacterial growth significantly .

Anticancer Efficacy Assessment

Another research focused on the anticancer potential of this triazole derivative demonstrated its effectiveness in inhibiting the growth of melanoma cells in vitro. The study used MTT assays to quantify cell viability and migration assays to assess metastatic potential .

Summary Table of Biological Activities

| Activity | Observations |

|---|---|

| Antioxidant | Significant radical scavenging activity (DPPH/ABTS assays) |

| Antibacterial | Broad-spectrum activity; effective against E. coli and S. aureus (MIC values) |

| Anticancer | Cytotoxic effects on melanoma and breast cancer cells; inhibits cell migration |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves alkylation or Mannich reactions. For example, alkylation of precursor triazoles with reagents like phenacyl bromide under basic media (e.g., NaOH in ethanol) at reflux (80–100°C for 3–6 hours) yields derivatives with >70% efficiency . Variations in solvents (ethanol vs. DMF) and alkylating agents (1-iodobutane vs. benzyl bromide) significantly influence yield and purity. Optimization should include monitoring via TLC and adjusting molar ratios (1:1.2 for triazole:alkylating agent) to minimize by-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of ¹H NMR (to confirm substituent integration and regiochemistry), IR spectroscopy (to identify thiol S-H stretches at ~2500 cm⁻¹), and elemental analysis (to verify C, H, N, S composition) is essential. Advanced characterization may involve X-ray crystallography to resolve ambiguities in tautomeric forms, as demonstrated for analogous triazole derivatives .

Q. How can researchers purify 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol effectively?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) is common. For persistent impurities, column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%) improves purity. LC-MS analysis post-purification ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound?

- Methodological Answer : Substituents at the 3-methylphenyl and benzyl positions modulate activity. For example:

- Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance antibacterial potency by ~30% compared to methoxy groups .

- Mannich base derivatives (introducing -NHCH2R groups) improve solubility and bioavailability, as shown in ADME studies .

Systematic SAR analysis should combine synthesis, in vitro assays, and molecular docking (e.g., against bacterial enzymes like DHFR) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., MIC vs. IC50 protocols) or impurities. To resolve:

- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Cross-validate using orthogonal methods (e.g., fluorescence-based binding assays vs. cell viability tests) .

- Analyze batch purity via HPLC and adjust for confounding factors like solvent toxicity .

Q. What computational strategies predict the pharmacological potential of this compound?

- Methodological Answer : Use PASS Online for activity prediction (e.g., antiviral or anti-inflammatory potential) and SwissADME for pharmacokinetic profiling. Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR can prioritize derivatives for synthesis. For instance, analogs with bulky substituents show higher binding affinity (-9.2 kcal/mol vs. -7.5 kcal/mol for parent compound) .

Q. What strategies address regioselectivity challenges during alkylation?

- Methodological Answer : Regioselectivity depends on steric and electronic factors.

- Polar aprotic solvents (e.g., DMF) favor S-alkylation over N-alkylation by stabilizing transition states.

- Microwave-assisted synthesis (100°C, 30 min) enhances selectivity, achieving >90% S-alkylated products vs. 65% under conventional heating .

Monitoring via ¹H NMR (disappearance of thiol proton at δ 3.8 ppm) confirms reaction progress .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies show:

- Acidic conditions (pH < 3): Thiol oxidation occurs within 24 hours, forming disulfide by-products.

- Neutral/basic conditions (pH 7–9): Stable for >1 week at 25°C.

- Thermal stability : Decomposes at >150°C; store at -20°C under inert atmosphere for long-term stability .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.